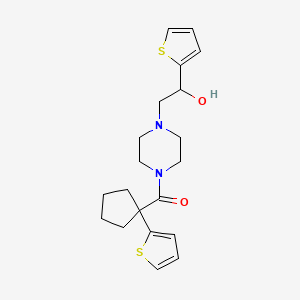
(4-(2-Hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (4-(2-Hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone is a chemical compound with promising potential for use in various fields of research and industry. It is a thiophene derivative, which are common structural units in pharmacological drugs and medicinal chemistry .
Synthesis Analysis
The synthesis of this compound or its similar derivatives involves a multi-step procedure . The structures of the synthesized compounds are characterized by IR, 1H NMR, 13C NMR, and mass spectral techniques .Molecular Structure Analysis
The molecular formula of this compound isC18H22N2O2S. The molecular weight is 330.45. The compound consists of a thiophene and piperazine moieties .
Applications De Recherche Scientifique
Biological Activities and Potential Applications
Discovery of Potent Antagonists : Research on similar compounds has led to the discovery of potent antagonists for G protein-coupled receptors like NPBWR1 (GPR7). These antagonists, synthesized through modifications of related structures, have shown subnanomolar potencies in functional and binding assays, highlighting the potential of such compounds in therapeutic applications (Romero et al., 2012).
Antimicrobial Activity : Similar compounds have been synthesized and evaluated for their antimicrobial activity. The modification of related structures has resulted in compounds with moderate to good antimicrobial activities, suggesting the potential use of such compounds in addressing bacterial and fungal infections (Mhaske et al., 2014).
Synthesis and Application in Material Science : The synthesis and characterization of compounds with thiophene moieties have revealed their wide spectrum of biological activities and applications in material science. These include uses in organic field-effect transistors, organic light-emitting transistors, chemical sensors, and solar cells, demonstrating the diverse applicability of such structures in both biomedicine and technology (Nagaraju et al., 2018).
Anticancer and Antituberculosis Studies : Research into compounds with piperazine and thiophene groups has included studies on their anticancer and antituberculosis activities. These studies have synthesized various derivatives and evaluated their efficacy against different cancer cell lines and tuberculosis, highlighting the therapeutic potential of such compounds (Mallikarjuna et al., 2014).
Allosteric Enhancers of the A1 Adenosine Receptor : The synthesis and evaluation of thiophene derivatives as allosteric enhancers of the A1 adenosine receptor have been explored. These studies suggest the importance of such compounds in modulating receptor activities, with potential implications for the development of novel therapeutics (Romagnoli et al., 2008).
Propriétés
IUPAC Name |
[4-(2-hydroxy-2-thiophen-2-ylethyl)piperazin-1-yl]-(1-thiophen-2-ylcyclopentyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2S2/c23-16(17-5-3-13-25-17)15-21-9-11-22(12-10-21)19(24)20(7-1-2-8-20)18-6-4-14-26-18/h3-6,13-14,16,23H,1-2,7-12,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSKWRRSUWKYXRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)N3CCN(CC3)CC(C4=CC=CS4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(2-Hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

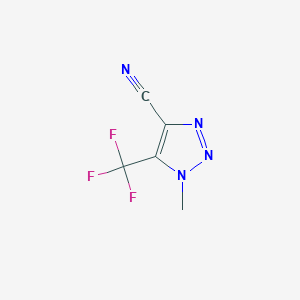
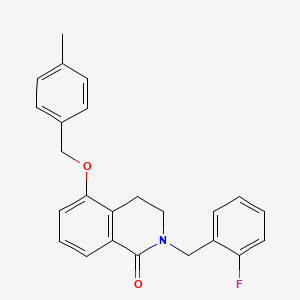
![2-(N-methylmethylsulfonamido)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B2805653.png)
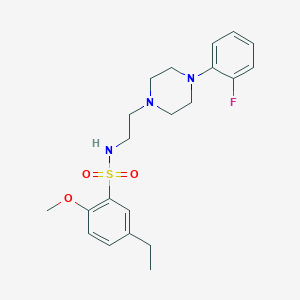
![5-((2-chloro-6-fluorobenzyl)thio)-7-cyclopentyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2805656.png)
![N-(1-cyanocyclohexyl)-2-(2',5'-dioxospiro[2,3-dihydro-1H-naphthalene-4,4'-imidazolidine]-1'-yl)acetamide](/img/structure/B2805658.png)
![N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-phenoxypropanamide hydrochloride](/img/structure/B2805659.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2805661.png)
![1-(Hydroxymethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,4'-oxane]-4-carboxylic acid](/img/structure/B2805662.png)
![N-(2,4-dimethylphenyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2805663.png)
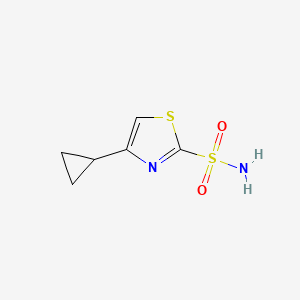
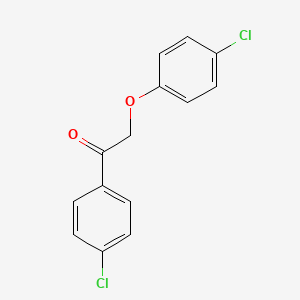
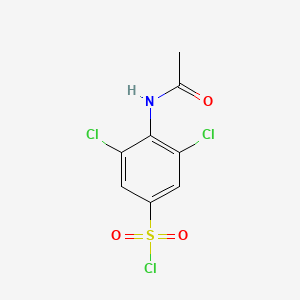
![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-amine](/img/structure/B2805670.png)